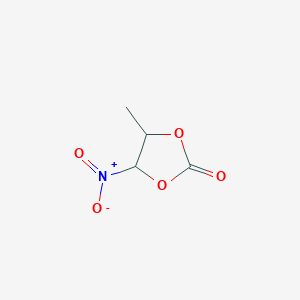
4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione typically involves the chlorination of 5-methoxyindole-2,3-dione. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the methoxy group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce dechlorinated or demethoxylated derivatives .
Wissenschaftliche Forschungsanwendungen
4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindole-2,3-dione: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,5,6,7-Tetrachloro-1H-indole-2,3-dione: Contains an additional chlorine atom, which can alter its chemical and biological properties.
Uniqueness
4,6,7-Trichloro-5-methoxy-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
828252-45-5 |
|---|---|
Molekularformel |
C9H4Cl3NO3 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
4,6,7-trichloro-5-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H4Cl3NO3/c1-16-8-3(10)2-6(4(11)5(8)12)13-9(15)7(2)14/h1H3,(H,13,14,15) |
InChI-Schlüssel |
IUWLLFSBVBNXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)NC(=O)C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)
![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)
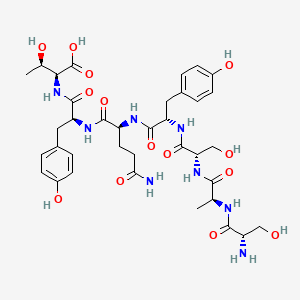
![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
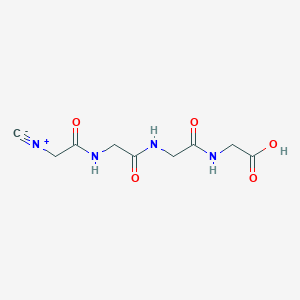
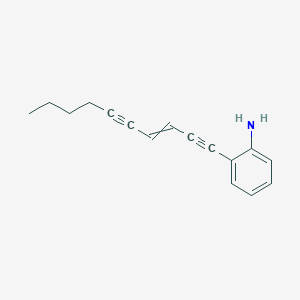
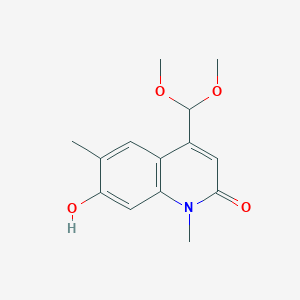
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
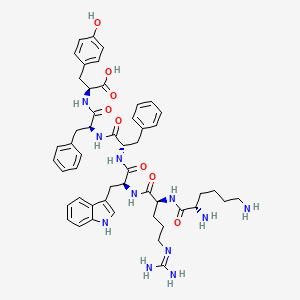
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
